molecular formula C15H13BrN2O3 B14770817 Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate

Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate

Cat. No.: B14770817
M. Wt: 349.18 g/mol
InChI Key: IUAPSJGIPZAJSZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-(3-bromophenyl)ureido)benzoate is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(3-bromophenyl)ureido)benzoate typically involves the reaction of 3-bromoaniline with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Methyl 4-(3-(3-bromophenyl)ureido)benzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(3-bromophenyl)ureido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: Products depend on the specific reaction and conditions but may include oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl 4-(3-(3-bromophenyl)ureido)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(3-bromophenyl)ureido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity. The urea moiety can also form hydrogen bonds, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate
  • Methyl 4-(3-chlorophenyl)ureido)benzoate
  • Methyl 4-(3-(4-bromophenyl)ureido)benzoate

Uniqueness

Methyl 4-(3-(3-bromophenyl)ureido)benzoate is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of both the urea and benzoate ester groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

methyl 4-[(3-bromophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C15H13BrN2O3/c1-21-14(19)10-5-7-12(8-6-10)17-15(20)18-13-4-2-3-11(16)9-13/h2-9H,1H3,(H2,17,18,20)

InChI Key

IUAPSJGIPZAJSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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